N'-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide
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Overview
Description
N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an allyloxy group attached to a benzylidene moiety, and a dihydroxybenzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation of 2,4-dihydroxybenzohydrazide with 2-(allyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide
- N’-(2-(Allyloxy)benzylidene)-2-(2,5-dimethylphenoxy)acetohydrazide
- N’-(2-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide
Uniqueness
N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both allyloxy and dihydroxy groups allows for versatile reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
769143-07-9 |
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Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H16N2O4/c1-2-9-23-16-6-4-3-5-12(16)11-18-19-17(22)14-8-7-13(20)10-15(14)21/h2-8,10-11,20-21H,1,9H2,(H,19,22)/b18-11+ |
InChI Key |
KZJBYYQJPVHWTC-WOJGMQOQSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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